Fmoc-5,6-Difluoro-L-tryptophan
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Overview
Description
Fmoc-5,6-Difluoro-L-tryptophan is a fluorinated derivative of L-tryptophan, an essential amino acid. The compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring, and an Fmoc (fluorenylmethyloxycarbonyl) group protecting the amino group. This modification enhances the compound’s chemical stability and bioavailability, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-5,6-Difluoro-L-tryptophan typically involves the fluorination of L-tryptophan followed by the introduction of the Fmoc group. The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The Fmoc group is then introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium carbonate or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated peptide synthesizers are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Fmoc-5,6-Difluoro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole ring.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry
Fmoc-5,6-Difluoro-L-tryptophan is used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for the amino group, allowing for selective deprotection and elongation of the peptide chain.
Biology
In biological research, this compound is used as a probe to study protein-ligand interactions and enzyme mechanisms. The fluorine atoms enhance the compound’s stability and facilitate its detection using techniques like NMR spectroscopy.
Medicine
The compound is investigated for its potential therapeutic applications, including as a building block for designing novel drugs and as a tool for studying disease mechanisms.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Fmoc-5,6-Difluoro-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The Fmoc group protects the amino group during synthesis, ensuring selective reactions and high yields.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-tryptophan: Lacks the fluorine atoms, making it less stable and less bioavailable.
5,6-Difluoro-L-tryptophan: Lacks the Fmoc group, making it less suitable for peptide synthesis.
Fmoc-5-fluoro-L-tryptophan: Contains only one fluorine atom, resulting in different chemical properties.
Uniqueness
Fmoc-5,6-Difluoro-L-tryptophan is unique due to the presence of both the Fmoc group and two fluorine atoms. This combination enhances its stability, bioavailability, and reactivity, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C26H20F2N2O4 |
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Molecular Weight |
462.4 g/mol |
IUPAC Name |
(2S)-3-(5,6-difluoro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H20F2N2O4/c27-21-10-19-14(12-29-23(19)11-22(21)28)9-24(25(31)32)30-26(33)34-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,10-12,20,24,29H,9,13H2,(H,30,33)(H,31,32)/t24-/m0/s1 |
InChI Key |
IIHGKCCBJHRUBU-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC(=C(C=C54)F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC(=C(C=C54)F)F)C(=O)O |
Origin of Product |
United States |
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